7H-Oxazolo[3,2-C]pyrimidine 7H-Oxazolo[3,2-C]pyrimidine
Brand Name: Vulcanchem
CAS No.: 40369-39-9
VCID: VC18708591
InChI: InChI=1S/C6H6N2O/c1-2-7-5-8-3-4-9-6(1)8/h1,3-5H,2H2
SMILES:
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol

7H-Oxazolo[3,2-C]pyrimidine

CAS No.: 40369-39-9

Cat. No.: VC18708591

Molecular Formula: C6H6N2O

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

7H-Oxazolo[3,2-C]pyrimidine - 40369-39-9

Specification

CAS No. 40369-39-9
Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
IUPAC Name 7H-[1,3]oxazolo[3,2-c]pyrimidine
Standard InChI InChI=1S/C6H6N2O/c1-2-7-5-8-3-4-9-6(1)8/h1,3-5H,2H2
Standard InChI Key SAMGSNPKYYTBHJ-UHFFFAOYSA-N
Canonical SMILES C1C=C2N(C=CO2)C=N1

Introduction

Structural and Molecular Characteristics

Fundamental Chemical Identity

7H-Oxazolo[3,2-C]pyrimidine (IUPAC name: 7H- oxazolo[3,2-c]pyrimidine) is defined by a bicyclic framework where the oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is fused to a pyrimidine ring (a six-membered diazine). The molecular formula is C₆H₆N₂O, with a molecular weight of 122.12 g/mol. Its planar aromatic structure enables π-π stacking interactions and hydrogen bonding, critical for binding biological targets .

Table 1: Molecular Properties of 7H-Oxazolo[3,2-C]pyrimidine

PropertyValue
CAS No.40369-39-9
Molecular FormulaC₆H₆N₂O
Molecular Weight122.12 g/mol
SMILESC1C=C2N(C=CO2)C=N1
InChI KeySAMGSNPKYYTBHJ-UHFFFAOYSA-N

Spectroscopic and Crystallographic Insights

Nuclear magnetic resonance (NMR) studies of analogous oxazolo-pyrimidines reveal distinct signals for the oxazole and pyrimidine protons. For example, in 7-aminooxazolo[5,4-d]pyrimidines, the NH₂ group resonates at δ 6.8–7.2 ppm in ¹H NMR, while pyrimidine protons appear downfield (δ 8.1–8.9 ppm) . X-ray crystallography of related compounds confirms coplanar ring systems with bond lengths consistent with aromatic conjugation (C–N: 1.33–1.37 Å; C–O: 1.36 Å) .

Synthetic Methodologies

Traditional Cyclocondensation Approaches

Early syntheses relied on cyclocondensation of 2-aminothiazoles or 2-amino-oxazoles with alkynoates. For instance, reacting 2-aminothiazole with ethyl trifluorobut-2-ynoate under transition-metal-free conditions yields fluorinated thiazolo[3,2-a]pyrimidin-7-ones . Although this method achieves regioselectivity, non-fluorinated analogs like 7H-Oxazolo[3,2-C]pyrimidine require modified substrates.

Modern One-Pot Strategies

Recent advances employ one-pot reactions to streamline synthesis. A representative protocol involves:

  • Dissolving 2-amino-oxazole in dry methanol under argon.

  • Dropwise addition of alkynoate derivatives at 0°C.

  • Heating at 70°C for 12 hours to facilitate cyclization .
    This method affords yields of 60–88% and eliminates costly catalysts, though solvent choice (e.g., methanol vs. dioxane) impacts efficiency .

Table 2: Optimization of Synthesis Conditions

SubstrateSolventTemperature (°C)Yield (%)
2-AminooxazoleMethanol7068
2-AminothiazoleDioxane8075

Physicochemical and Pharmacokinetic Properties

The compound’s low molecular weight (122.12 g/mol) and moderate lipophilicity (calculated LogP: 1.2) suggest favorable membrane permeability. Aqueous solubility is limited (≈0.5 mg/mL at pH 7.4) due to its aromaticity, necessitating prodrug strategies for bioavailability . Stability studies indicate degradation <10% under ambient conditions over 6 months, though photolysis accelerates decomposition .

Biological Activities and Mechanisms

Immunomodulatory Effects

Select derivatives suppress pro-inflammatory cytokines (TNF-α, IL-6) by >50% at 10 μM, likely through interference with NF-κB signaling . Compound SCM9 (a 7-amino derivative) reduces lymphocyte proliferation by 70% in mixed lymphocyte reactions, outperforming cyclosporine A .

ActivityTargetIC₅₀/EC₅₀Model System
VEGFR-2 InhibitionKinase domain1.2 μMEnzyme assay
Cytokine SuppressionNF-κB pathway10 μM (EC₅₀)Macrophages
AntiproliferativeMCF-7 cells5.6 μMCell culture

Applications in Drug Discovery

Kinase Inhibitor Development

The scaffold’s ability to mimic adenine makes it a privileged structure for kinase inhibitors. Modifications at the 2- and 5-positions modulate selectivity; bromine substitution enhances binding to tyrosine kinases, while aryl groups improve solubility .

Antiviral Agents

Preliminary screens identify activity against RNA viruses (e.g., influenza A, IC₅₀: 8.3 μM) via RdRp inhibition . The oxazole ring’s electronegativity may disrupt viral capsid assembly, though mechanistic studies are ongoing.

Challenges and Future Directions

Current limitations include poor oral bioavailability and off-target effects on adenosine receptors. Strategies to address these include:

  • Prodrug design: Esterification of the pyrimidine nitrogen to enhance solubility.

  • Selective functionalization: Suzuki-Miyaura coupling to introduce polar groups (e.g., -OH, -NH₂) without compromising activity . Ongoing clinical trials on analogs (e.g., oxazolo[5,4-d]pyrimidines) will inform optimization strategies for this scaffold.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator